3-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 269.02 g/mol. This compound is significant in various scientific applications, particularly in pharmaceuticals and organic synthesis.
3-Bromo-5-(trifluoromethyl)benzoic acid can be sourced from chemical suppliers and is classified under the category of benzoic acids. It is recognized by its CAS number 328-67-6 and is often used as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid typically involves several chemical reactions, including bromination and functionalization of benzoic acid derivatives. One common method includes:
The synthesis often requires specific conditions such as temperature control, solvent choice (commonly organic solvents like dichloromethane or ethanol), and the use of acids (like sulfuric acid) to facilitate reactions. The yield can vary based on the method employed; for instance, one reported yield for a related compound was approximately 75.5% under optimized conditions .
The molecular structure of 3-Bromo-5-(trifluoromethyl)benzoic acid features a benzene ring with three substituents:
The structural formula can be represented as follows:
3-Bromo-5-(trifluoromethyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
For example, in esterification, the reaction typically involves heating the acid with an alcohol in the presence of an acid catalyst, leading to the formation of an ester and water.
The mechanism of action for 3-Bromo-5-(trifluoromethyl)benzoic acid primarily revolves around its reactivity as an electrophile due to the electron-withdrawing effect of both the bromine and trifluoromethyl groups. This makes it susceptible to nucleophilic attack at positions on the aromatic ring or at the carboxylic acid functional group.
The compound's ability to participate in electrophilic aromatic substitution reactions can be influenced by its substituents, which modulate electron density on the benzene ring.
3-Bromo-5-(trifluoromethyl)benzoic acid finds applications in several areas:
This compound exemplifies how modifications at specific positions on an aromatic ring can significantly influence chemical behavior and application potential in scientific research and industry.
3-Bromo-5-(trifluoromethyl)benzoic acid serves as a pivotal precursor in palladium-catalyzed cross-coupling reactions due to its electron-deficient aromatic ring and stable C–Br bond. The bromine atom at the meta position undergoes efficient Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)₂ catalysis. Ligand design critically influences reactivity: Bidentate ligands like hydroxymethyl benzotriazole (L2) enable couplings with sterically hindered boronic acids (e.g., 2,4,6-trimethoxyphenylboronic acid) at 80°C in DMF/H₂O, achieving 88% yield. For highly challenging substrates such as 9-bromonoscapine, N,N-bidentate ligands (L4) with Pd(OAc)₂ (5 mol%) in DMF/H₂O afford 65–79% yields through enhanced electron donation to the palladium center [10]. Sonogashira couplings with terminal alkynes utilize CuI/Pd(PPh₃)₄ co-catalysis in triethylamine, generating arylacetylene derivatives essential for optoelectronic materials. Negishi couplings with organozinc reagents proceed at ambient temperature, showcasing the compound’s versatility in constructing C–C bonds [10].
Table 1: Ligand-Dependent Efficiency in Suzuki-Miyaura Coupling
Substrate | Ligand | Conditions | Product Yield |
---|---|---|---|
2,4,6-Trimethoxyphenylboronic acid | L2 | DMF/H₂O, 80°C | 88% |
9-Bromonoscapine | L4 | DMF/H₂O, Cs₂CO₃, 80°C | 65–79% |
Regioselective synthesis leverages directed ortho-metalation (DoM) to install bromine meta to the trifluoromethyl group. The sequence begins with meta-trifluoromethylbenzoic acid (CAS 454-92-2), where the carboxylic acid acts as a directing group. Treatment with n-BuLi at −78°C in THF generates a dianionic species, followed by electrophilic quenching with Br₂ to yield 3-bromo-5-(trifluoromethyl)benzoic acid with 72–85% regioselectivity [3] [7]. Alternative bases like LDA enable ortho-bromination of transient trifluoromethyl-directed intermediates, though carboxylate-directed metalation remains superior for meta-functionalization. Trifluoromethylation via Ruppert-Prakash reagent (TMSCF₃) is feasible prior to bromination, but requires careful control of Lewis acid catalysts (e.g., CsF) to suppress decarboxylation [4] [9].
Table 2: Directed Metalation Approaches for Regioselective Bromination
Directing Group | Base | Electrophile | Regioselectivity | Yield |
---|---|---|---|---|
Carboxylate | n-BuLi | Br₂ | meta-Br | 85% |
Trifluoromethyl | LDA | Br₂ | ortho-Br | 68% |
Continuous flow technology enhances the synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid by improving heat/mass transfer and reaction control. Key advancements include:
Table 3: Batch vs. Flow Process Performance
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction Time | 4 hours | 30 seconds |
Dibromination Impurity | 15–20% | <2% |
Throughput Capacity | Low | 0.5 kg/day |
Purity | 90–95% | >99% |
Direct Halogenation employs one-pot electrophilic substitution (e.g., Br₂/FeBr₃) on 3-(trifluoromethyl)benzoic acid. While cost-effective (∼$50/mol), limited meta selectivity (55:45 meta:para ratio) necessitates costly separations, reducing overall yields to 40–50%. Multi-Step Functionalization via DoM or cross-coupling offers superior regiocontrol:
Table 4: Synthesis Route Comparison
Method | Regioselectivity | Cost Index | Yield | Application Scope |
---|---|---|---|---|
Direct Halogenation | Low (55% meta) | 1.0 | 40–50% | Industrial bulk synthesis |
DoM Strategy | High (>85%) | 2.0 | 72–85% | Fine chemicals |
Pd-Catalyzed Functionalization | High (>90%) | 2.5 | 65–88% | Specialty materials |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: